molecular formula C17H11FN4O2 B15006331 6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15006331
M. Wt: 322.29 g/mol
InChI Key: ACRBRWAWWYIADB-UHFFFAOYSA-N
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Description

6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyranopyrazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure consistency, yield, and purity while adhering to industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the furan-2-yl group and the 4-fluorophenyl moiety enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C17H11FN4O2

Molecular Weight

322.29 g/mol

IUPAC Name

6-amino-3-(4-fluorophenyl)-4-(furan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H11FN4O2/c18-10-5-3-9(4-6-10)15-14-13(12-2-1-7-23-12)11(8-19)16(20)24-17(14)22-21-15/h1-7,13H,20H2,(H,21,22)

InChI Key

ACRBRWAWWYIADB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N

Origin of Product

United States

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